3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine
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Overview
Description
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group, a 1,2,4-oxadiazole moiety, and a propan-2-ylphenyl group
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The activity of similar compounds may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine plays a role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects. Additionally, 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .
Cellular Effects
The effects of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine on various cell types and cellular processes are significant. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes like superoxide dismutase and catalase, it can alter the levels of ROS within cells, impacting cellular metabolism and gene expression. Furthermore, 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine has been shown to affect cell proliferation and apoptosis, potentially through its interactions with signaling molecules and transcription factors .
Molecular Mechanism
The molecular mechanism of action of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . Additionally, it interacts with other biomolecules, such as superoxide dismutase and catalase, by binding to their active sites and modulating their enzymatic activities . These interactions lead to changes in the cellular redox state, influencing gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, potentially due to its cumulative effects on enzyme activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks .
Metabolic Pathways
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process leads to the formation of metabolites that may retain biological activity or be further conjugated for excretion . The interactions with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, involving transporters such as organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations enable the compound to exert its effects on cellular metabolism, oxidative stress responses, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions.
Attachment of the oxadiazole to the pyridazine ring: This step involves the formation of a thioether linkage between the oxadiazole and the pyridazine ring. This can be done by reacting the oxadiazole with a thiol-substituted pyridazine derivative.
Introduction of the propan-2-ylphenyl group: This final step involves the substitution of a hydrogen atom on the pyridazine ring with a propan-2-ylphenyl group, typically using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(26-25-19)29-13-20-24-22(27-28-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHUUCMXIKDMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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